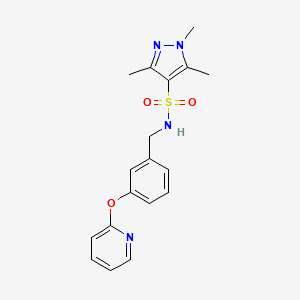

1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with methyl groups and a sulfonamide group, along with a benzyl group linked to a pyridin-2-yloxy moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group and the benzyl-pyridin-2-yloxy moiety. Common reagents used in these reactions include sulfonyl chlorides, pyridine derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Sulfonylation of Pyrazole

-

Reagents : Chlorosulfonic acid (ClSO₃H) in chloroform at 0–60°C, followed by thionyl chloride (SOCl₂) for activation .

-

Mechanism :

-

Sulfonation of the pyrazole ring at the C4 position.

-

Conversion to sulfonyl chloride via SOCl₂ (enhances electrophilicity for subsequent amide bond formation).

-

Sulfonamide Coupling

-

Reagents : The sulfonyl chloride intermediate reacts with 3-(pyridin-2-yloxy)benzylamine in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base .

-

Conditions :

Functionalization of the Pyridine and Benzyl Moieties

The pyridin-2-yloxybenzyl group introduces potential sites for further reactivity:

Electrophilic Aromatic Substitution (EAS)

-

Nitration :

-

Reagents : HNO₃/H₂SO₄ at 0–5°C.

-

Site : Meta to the pyridin-2-yloxy group on the benzyl ring due to electron-withdrawing effects.

-

-

Halogenation :

-

Reagents : Br₂/FeBr₃ or Cl₂/AlCl₃.

-

Site : Ortho/para to the ether linkage on the benzyl ring.

-

Nucleophilic Substitution on Pyridine

-

Reagents : Alkyl halides or aryl boronic acids under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Hydrolysis and Stability Studies

The sulfonamide group is susceptible to hydrolysis under extreme conditions:

Acidic Hydrolysis

-

Reagents : Concentrated HCl at reflux.

-

Products : 1,3,5-Trimethylpyrazole-4-sulfonic acid and 3-(pyridin-2-yloxy)benzylamine hydrochloride .

Basic Hydrolysis

-

Reagents : NaOH (aq.) at 80°C.

-

Products : Sulfonate salts and liberated amine.

Coordination Chemistry

The pyridine nitrogen and sulfonamide oxygen may act as ligands in metal complexes:

| Metal Ion | Likely Coordination Site | Application |

|---|---|---|

| Cu(II) | Pyridine N, Sulfonamide O | Catalysis or Bioactivity |

| Fe(III) | Sulfonamide O | Magnetic Materials |

Biological Activity and Derivatization

While direct data for this compound is unavailable, structurally related pyrazole sulfonamides exhibit:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is part of a broader class of sulfonamides known for their diverse pharmacological properties. Sulfonamides are recognized for their antibacterial effects, but derivatives like the one also exhibit antifungal, antiviral, and anticancer activities. The incorporation of a pyridine moiety enhances the compound's bioactivity by improving solubility and interaction with biological targets.

Antifungal Activity

Research has indicated that compounds similar to 1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide exhibit significant antifungal properties. A study involving pyridine-3-sulfonamide derivatives demonstrated effective inhibition against various Candida species, suggesting that modifications to the sulfonamide structure can enhance antifungal efficacy .

Antiviral Properties

The compound's structural features may also confer antiviral activity. Pyridine-based sulfonamides have been shown to inhibit viral replication in specific studies, with some derivatives demonstrating over 50% reduction in viral load against herpes simplex virus and coxsackievirus . The mechanism often involves interference with viral enzyme functions or host cell interactions.

Anticancer Potential

The anticancer properties of sulfonamide derivatives have been documented extensively. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation suggests its potential as a chemotherapeutic agent. Studies have highlighted that sulfonamides can act on carbonic anhydrase isozymes, which are implicated in tumor growth and metastasis .

Antifungal Efficacy Against Candida Species

In a comparative study, several pyridine-3-sulfonamide derivatives were synthesized and tested against Candida albicans. The results indicated that certain modifications resulted in compounds with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like fluconazole .

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| Compound A | ≤ 25 | Better than fluconazole |

| Compound B | 30 | Comparable to fluconazole |

| Compound C | ≤ 20 | Superior efficacy |

Antiviral Activity Against HSV-1

In another study focusing on antiviral properties, two specific derivatives of pyridine-based sulfonamides were found to significantly reduce HSV-1 replication with IC50 values indicating potent activity . This highlights the potential for developing antiviral therapies based on structural analogs of the compound.

Wirkmechanismus

The mechanism of action of 1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular responses to external stimuli.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-amine

- 1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-thiol

- 1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-carboxamide

Uniqueness

1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it a valuable tool in various scientific and industrial applications.

Biologische Aktivität

1,3,5-Trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves several steps including the formation of the pyrazole ring and subsequent sulfonamide attachment. Characterization techniques such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and elemental analysis have been employed to confirm the structure and purity of the compound .

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro assays using U937 cells showed that the compound did not exhibit cytotoxicity at effective concentrations, indicating a selective action against cancer cells without harming normal cells. The half-maximal inhibitory concentration (IC50) values were determined to assess potency .

| Cell Line | IC50 (µM) | Cytotoxicity |

|---|---|---|

| U937 | Not specified | Non-cytotoxic |

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interfere with specific signaling pathways involved in cell proliferation and survival. Its structural features suggest potential interactions with protein targets relevant to cancer biology .

Anti-inflammatory and Antibacterial Properties

In addition to its anticancer effects, pyrazole derivatives have been noted for their anti-inflammatory and antibacterial activities. The compound has shown promise in inhibiting pro-inflammatory cytokines and may serve as a lead for developing new anti-inflammatory agents. Furthermore, studies on related pyrazole compounds indicate their efficacy against various bacterial strains, suggesting a broader pharmacological profile .

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole derivatives, providing insights into structure-activity relationships (SAR). These studies highlight the importance of substituents on the pyrazole ring in modulating biological activity.

- Study on Antitumor Activity : A series of pyrazole derivatives were evaluated for their ability to inhibit BRAF(V600E) and EGFR kinases, which are critical in various cancers. The presence of specific functional groups enhanced their inhibitory potency significantly .

- Anti-inflammatory Assessment : Research indicated that certain pyrazole compounds could reduce lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, showcasing their potential as anti-inflammatory agents .

Eigenschaften

IUPAC Name |

1,3,5-trimethyl-N-[(3-pyridin-2-yloxyphenyl)methyl]pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-13-18(14(2)22(3)21-13)26(23,24)20-12-15-7-6-8-16(11-15)25-17-9-4-5-10-19-17/h4-11,20H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWLSQPMVRSFQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.